4-Chlorobutyloxyhydroxycalix[8]arene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobutyloxyhydroxycalix8arene typically involves the functionalization of the calixarene scaffold. The process begins with the preparation of the parent calixarene, which is synthesized through the condensation of p-tert-butylphenol with formaldehyde under basic conditions. The resulting calixarene is then subjected to further functionalization to introduce the chlorobutyl and hydroxyl groups.
One common synthetic route involves the following steps:
Alkylation: The calixarene is alkylated with 4-chlorobutanol in the presence of a base such as potassium carbonate.
Hydroxylation: The resulting product is then hydroxylated using a suitable oxidizing agent, such as hydrogen peroxide, to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of 4-Chlorobutyloxyhydroxycalix8arene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobutyloxyhydroxycalix8arene undergoes various chemical reactions, including:
Substitution Reactions: The chlorobutyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted calixarenes, while oxidation can produce carbonyl derivatives.
Scientific Research Applications
4-Chlorobutyloxyhydroxycalix8arene has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex calixarene derivatives and supramolecular structures.
Biology: The compound has been investigated for its potential as a drug delivery vehicle due to its ability to form host-guest complexes with various molecules.
Medicine: Research has shown that calixarene derivatives, including 4-Chlorobutyloxyhydroxycalixarene, exhibit anticancer activity by inhibiting the proliferation of cancer cells.
Industry: The compound is used in the development of sensors and separation materials due to its ability to selectively bind to specific ions and molecules.
Mechanism of Action
The mechanism of action of 4-Chlorobutyloxyhydroxycalix8arene involves its ability to form host-guest complexes with various molecules. The calixarene scaffold provides a hydrophobic cavity that can encapsulate guest molecules, enhancing their solubility and stability. This property is particularly useful in drug delivery, where the compound can encapsulate and transport therapeutic agents to target sites.
In anticancer applications, 4-Chlorobutyloxyhydroxycalix8arene has been shown to induce apoptosis in cancer cells by interacting with cellular membranes and disrupting their integrity . The compound’s ability to form complexes with metal ions also plays a role in its biological activity, as it can interfere with metal-dependent enzymes and pathways.
Comparison with Similar Compounds
4-Chlorobutyloxyhydroxycalix8arene is part of a broader family of calixarene derivatives. Similar compounds include:
- p-tert-Butylcalix 4arene : A smaller calixarene with four phenolic units, commonly used as a precursor for more complex derivatives .
- Calix 6arene : A larger calixarene with six phenolic units, offering a larger cavity for guest molecule encapsulation .
- Thiacalix 4arene : A sulfur-containing calixarene derivative with unique binding properties for metal ions .
The uniqueness of 4-Chlorobutyloxyhydroxycalix8arene lies in its specific functional groups, which enhance its solubility and reactivity compared to other calixarene derivatives. Its ability to form stable host-guest complexes and its potential anticancer activity make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
49,50,51,52,53,54,55,56-octakis(4-chlorobutoxy)nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene-5,11,17,23,29,35,41,47-octol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H104Cl8O16/c89-17-1-9-25-105-81-57-33-59-43-74(98)45-61(82(59)106-26-10-2-18-90)35-63-47-76(100)49-65(84(63)108-28-12-4-20-92)37-67-51-78(102)53-69(86(67)110-30-14-6-22-94)39-71-55-80(104)56-72(88(71)112-32-16-8-24-96)40-70-54-79(103)52-68(87(70)111-31-15-7-23-95)38-66-50-77(101)48-64(85(66)109-29-13-5-21-93)36-62-46-75(99)44-60(34-58(81)42-73(97)41-57)83(62)107-27-11-3-19-91/h41-56,97-104H,1-40H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYRZYBWDMWBDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2OCCCCCl)CC3=CC(=CC(=C3OCCCCCl)CC4=CC(=CC(=C4OCCCCCl)CC5=CC(=CC(=C5OCCCCCl)CC6=C(C(=CC(=C6)O)CC7=C(C(=CC(=C7)O)CC8=C(C(=CC(=C8)O)CC9=C(C1=CC(=C9)O)OCCCCCl)OCCCCCl)OCCCCCl)OCCCCCl)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H104Cl8O16 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1701.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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